Acetylsilane

Description

Historical Trajectory of Acylsilane Discovery and Early Research Endeavors

The field of acylsilane chemistry dates back to 1957 with the first reported synthesis of an acylsilane compound, triphenylsilyl phenyl ketone, by A.G. Brook. snnu.edu.cnresearchgate.net This pioneering work laid the foundation for subsequent investigations into the synthesis and reactivity of this unique class of organosilicon compounds. Early synthetic methods were often challenging, with the reaction of silyllithium reagents with acetyl chloride yielding only small amounts of acetylsilanes. thieme-connect.de A very low yield of benzoyl(triphenyl)silane was also obtained through the reaction of (triphenylsilyl)potassium with benzoyl chloride at low temperatures. thieme-connect.de

A significant breakthrough in understanding the reactivity of acylsilanes was Brook's investigation into their photochemical behavior. acs.org He discovered that acylsilanes were unstable to light, particularly in alcohol solutions, and that this instability led to a photoinduced 1,2-shift of the silyl (B83357) group to form siloxycarbenes as transient intermediates. acs.orgcdnsciencepub.com This photochemical rearrangement, now widely known as the Brook rearrangement, became a cornerstone of acylsilane chemistry. snnu.edu.cnacs.org Further studies explored the reactions of these siloxycarbene intermediates with various reagents. cdnsciencepub.com

Early research also focused on the distinct physical and chemical properties of acylsilanes. X-ray diffraction studies of acetyl(triphenyl)silane revealed an elongated silicon-carbon bond in the Si-C=O unit (1.926 Å) compared to typical Si-C single bonds. thieme-connect.de Spectroscopic analyses also highlighted their unique characteristics, with the carbonyl group absorbing at a lower frequency in the infrared spectrum compared to simple ketones. scielo.brscielo.br These early endeavors into the synthesis, reactivity, and properties of acylsilanes established their importance and set the stage for their development as versatile reagents in organic synthesis.

Foundational Significance of the Acylsilane Functional Group in Modern Organic Synthesis

The acylsilane functional group, with its unique electronic and steric properties, has become an increasingly valuable tool in modern organic synthesis. scielo.brresearchgate.netrsc.org Acylsilanes are recognized for their stability under ambient conditions and are generally considered non-toxic and easy to handle. snnu.edu.cn Their reactivity pattern allows them to serve as versatile intermediates in a wide array of chemical transformations. researchgate.netrsc.org

One of the most significant applications of acylsilanes is their use as acyl anion equivalents. thieme-connect.de Nucleophilic attack at the carbonyl carbon, followed by the Brook rearrangement, generates a siloxy carbanion that can react with various electrophiles. snnu.edu.cn This umpolung reactivity, or reversal of polarity, provides a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds.

Furthermore, acylsilanes can function as sterically hindered aldehyde equivalents. researchgate.net The bulky silyl group can influence the stereochemical outcome of nucleophilic additions to the carbonyl group. scielo.brscielo.br Following the desired transformation, the silyl group can often be removed stereospecifically, making acylsilanes useful chiral auxiliaries. scielo.brscielo.br The ability to undergo photoinduced rearrangements to form siloxycarbenes has also been exploited in various synthetic applications, including the synthesis of complex molecules and heterocyclic compounds. acs.orgsnnu.edu.cn The oxidation of acylsilanes to generate carboxylic acids and esters further expands their synthetic utility. scielo.brscielo.br

Scope and Academic Relevance of Acetylsilane Investigations

This compound, as the simplest acylsilane bearing a methyl group attached to the carbonyl, has been a focal point of significant academic research. Its investigations have spanned from fundamental studies of its structure and reactivity to its application in the synthesis of more complex molecules.

Research into this compound has provided key insights into the fundamental properties of the acylsilane functional group. For instance, X-ray diffraction analysis of acetyl(triphenyl)silane provided early evidence of the elongated Si-C(O) bond. thieme-connect.de The synthesis of acetyl(trimethyl)silane has been achieved through methods such as the acid hydrolysis of its methyl enol ether, which can be prepared from the reaction of (1-methoxyvinyl)lithium with chlorotrimethylsilane. thieme-connect.de

The academic relevance of this compound is further highlighted by its use as a substrate in various chemical transformations. It has been employed in the development of new synthetic methodologies, including enantioselective reductions. For example, prochiral acetyldimethyl(phenyl)silane has been converted into (R)-(1-hydroxyethyl)dimethyl(phenyl)silane using plant cell suspension cultures. researchgate.net The synthesis of optically active alkoxymethyl-substituted acetylsilanes has also been achieved through bioreduction, demonstrating the potential for creating chiral silicon-containing building blocks. uzh.chresearchgate.net

Furthermore, this compound and its derivatives have been utilized in photochemical studies to generate and investigate the reactivity of siloxycarbenes. dur.ac.uk These investigations contribute to a deeper understanding of reaction mechanisms and the development of novel synthetic strategies. The continued exploration of this compound chemistry is expected to lead to further advancements in organic synthesis and materials science. snnu.edu.cn

Structure

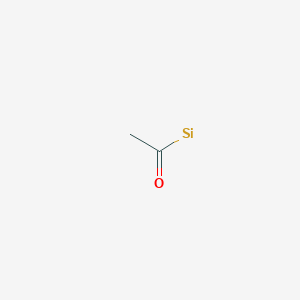

2D Structure

Properties

Molecular Formula |

C2H3OSi |

|---|---|

Molecular Weight |

71.13 g/mol |

InChI |

InChI=1S/C2H3OSi/c1-2(3)4/h1H3 |

InChI Key |

VTAFVPRBZJEEDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[Si] |

Origin of Product |

United States |

Synthetic Methodologies for Acetylsilane and Cognate Acylsilanes

An Overview of Established Synthetic Strategies for Acylsilane Derivatives

The synthesis of acylsilanes has a rich history, with several foundational methods forming the bedrock of their preparation. These strategies often involve the careful manipulation of silicon-containing reagents and carbonyl precursors. scielo.brresearchgate.net

Hydrolysis of 2-Silyl-1,3-dithianes and Related Precursors

One of the most versatile and widely employed routes to acylsilanes is the hydrolysis of 2-silyl-1,3-dithianes. scielo.brthieme-connect.de This method, rooted in the concept of "umpolung" or polarity inversion, utilizes a dithiane-protected aldehyde which is then silylated. The subsequent hydrolysis of the dithioacetal group reveals the acylsilane.

The general approach involves the deprotonation of a 1,3-dithiane, followed by the introduction of a silyl (B83357) electrophile, such as trimethylsilyl (B98337) chloride, to form the 2-silyl-1,3-dithiane intermediate. wikipedia.org The critical and often challenging step is the final hydrolysis to unmask the carbonyl group. thieme-connect.de Various reagents have been employed for this purpose, with mercury(II) chloride being a traditional choice, though its use can be problematic due to the potential for Si-C bond cleavage. scielo.brthieme-connect.de The success of this final deprotection step is often dependent on the steric bulk of the substituents on both the silicon atom and the acyl group. thieme-connect.de

More recent advancements have introduced milder oxidative hydrolysis conditions. For instance, the use of N-bromosuccinimide has been shown to provide good yields of acylsilanes in shorter reaction times. researchgate.net Careful control of reaction conditions, such as the addition of a base and lower temperatures, is crucial to prevent the over-oxidation of the desired acylsilane to the corresponding carboxylic acid. researchgate.net

Synthetic Routes via Silylpropargyl Derivatives and Allenylsilanes

Alternative strategies for synthesizing acylsilanes, particularly α,β-unsaturated variants, leverage the reactivity of silylpropargyl and allenylsilane precursors. scielo.br One such method involves a "reverse Brook rearrangement" of a silylpropargyl derivative to form a silyloxy allene, which, after subsequent reaction with an aldehyde, can lead to α-substituted-α,β-unsaturated acylsilanes. scielo.br

A well-established procedure developed by Reich utilizes allenylsilanes to produce alkenoylsilanes. scielo.br Furthermore, the combination of α,β-unsaturated acylsilanes with allenylsilanes in the presence of a Lewis acid like titanium tetrachloride can lead to [3+2] or [3+3] annulation products, offering a pathway to five- or six-membered carbocyclic rings. scielo.brmit.edu The outcome of these annulation reactions can be controlled by adjusting the reaction temperature or by using an appropriate trialkylsilyl group. scielo.br

Advanced Catalytic Approaches in Acylsilane Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods, offering milder conditions and greater efficiency. The synthesis of acylsilanes has also benefited from these advancements, particularly in the realms of photoredox and transition metal catalysis.

Photoredox Catalyzed Generation of Acyl Radicals from Acylsilanes

Visible-light photoredox catalysis has emerged as a powerful tool for generating highly reactive acyl radicals from various precursors, including acylsilanes. nih.govthieme-connect.com This approach offers a mild and efficient alternative to traditional methods that often require harsh conditions. nih.gov

The generation of acyl radicals from acylsilanes under photoredox conditions typically involves the single-electron transfer (SET) oxidation of the acylsilane. rsc.orgbeilstein-journals.org Acylsilanes possess oxidation potentials that make them suitable substrates for common photocatalysts like acridinium (B8443388) salts or decatungstate salts. nih.govunipv.it

The proposed mechanism involves the excitation of the photocatalyst (PC) by visible light to its excited state (PC*). unipv.it This excited state is a potent oxidant capable of abstracting an electron from the acylsilane, forming a radical cation. unipv.it This radical cation is unstable and readily fragments, losing a silyl cation to generate the desired nucleophilic acyl radical. unipv.it

Once formed, these acyl radicals can participate in a variety of useful transformations. A common pathway is a Giese-type addition to electron-poor olefins (Michael acceptors), leading to the formation of unsymmetrical ketones. unipv.itrsc.org The resulting radical adduct is then reduced by the reduced form of the photocatalyst and subsequently protonated to yield the final product. unipv.it This process has been demonstrated to work with a range of Michael acceptors, providing a smooth route to complex ketone structures. acs.org

| Photocatalyst | Light Source | Substrate Type | Product | Yield (%) | Reference |

| Decatungstate Salts | UVB, Solar, Visible | Acylsilanes, Michael Acceptors | Unsymmetrical Ketones | up to 89% | unipv.itacs.org |

| Acridinium Salts | Visible Light (LEDs @ 410 nm) | Acylsilanes, Electron-poor Olefins | Unsymmetrical Ketones | up to 55% | unipv.it |

Transition Metal Catalysis in Organosilane Synthesis

Transition metal catalysis has become an indispensable tool for the formation of carbon-silicon bonds and the synthesis of complex organosilicon compounds. rsc.org While the hydrosilylation of unsaturated hydrocarbons is a well-established method, the carbosilylation of these substrates presents a more atom-economical approach, though it remains a challenge due to the difficulty of oxidatively adding a C-Si bond to a transition metal complex. rsc.org

Recent advancements have shown that palladium catalysts can facilitate the addition of the C-Si bond in acylsilanes across alkynes. rsc.org This silylacylation reaction provides a direct route to functionalized alkenylsilanes. Computational studies suggest that the reaction proceeds through the oxidative addition of the C-Si bond to a Pd(0) complex. rsc.org

Furthermore, copper-catalyzed carbonylative silylation of unactivated alkyl halides using a silylborane reagent has been developed for the efficient synthesis of alkyl-substituted acylsilanes. researchgate.netchinesechemsoc.org This method tolerates a variety of functional groups and can be applied to primary, secondary, and tertiary alkyl halides. researchgate.net

| Catalyst System | Reactants | Product Type | Key Features | Reference |

| Pd(0)/IPr | Acylsilane, Alkyne | Functionalized Alkenylsilane | Atom-economical, proceeds via C-Si bond activation. | rsc.org |

| Cu-catalyst | Alkyl Halide, CO, Silylborane | Alkyl-substituted Acylsilane | Mild conditions, broad substrate scope. | researchgate.netchinesechemsoc.org |

| Ru-catalyst | Acylsilane, Vinyl Ketone | Benzoylsilane with vinyl ketone functionality | Directed C-H olefination. | rsc.org |

Organocatalytic Paradigms in Acylsilane Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. In the context of acylsilane chemistry, organocatalytic methods have been developed for the synthesis of functionalized acylsilane derivatives, particularly α-hydroxysilanes. acs.orglookchem.com

A notable example is the direct aldol (B89426) reaction of silyl glyoxylates with aldehydes, catalyzed by chiral amino acids such as proline and its derivatives. acs.orglookchem.com This reaction provides an efficient pathway to α-hydroxysilanes with high diastereo- and enantioselectivity. acs.orglookchem.comresearchgate.net The proposed mechanism involves the activation of the silyl glyoxylate (B1226380) through hydrogen bonding with the organocatalyst, which also facilitates the enamine formation from the aldehyde. acs.orglookchem.com

Researchers have demonstrated that cis-L-4-hydroxyproline is an effective organocatalyst for the reaction between various aldehydes and silyl glyoxylates, yielding the corresponding α-hydroxysilanes in good yields and with excellent stereocontrol. acs.orglookchem.com

Table 3: Organocatalyzed Aldol Reaction of Silyl Glyoxylates with Aldehydes acs.orglookchem.com

| Aldehyde | Silyl Glyoxylate | Organocatalyst (mol%) | Product | dr | ee (%) | Yield (%) |

| Propanal | (MeO)CO(SiMe₃) | cis-L-4-hydroxyproline (10) | CH₃CH₂CH(OH)CO(SiMe₃) | >20:1 | 95 | 85 |

| Butanal | (EtO)CO(SiPhMe₂) | cis-L-4-hydroxyproline (10) | CH₃(CH₂)₂CH(OH)CO(SiPhMe₂) | >20:1 | 98 | 89 |

| Isovaleraldehyde | (iPrO)CO(SiEt₃) | cis-L-4-hydroxyproline (10) | (CH₃)₂CHCH₂CH(OH)CO(SiEt₃) | 15:1 | 97 | 82 |

Reactions are typically performed in a polar aprotic solvent like DMF or NMP at room temperature.

Chemo- and Regioselective Considerations in Acetylsilane Synthesis

Chemoselectivity and regioselectivity are critical considerations in the synthesis of complex molecules, including acylsilanes. nih.gov Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the preference for bond formation at one position over another. nih.gov

In the synthesis of this compound and its derivatives, these selectivity issues often arise when dealing with multifunctional substrates or reagents. For instance, in the Friedel-Crafts reaction of acylsilanes with substituted indoles, the reaction pathway can be directed to produce either 1-hydroxy-bis(indolyl)methanes or 1-silyl-bis(indolyl)methanes with high chemoselectivity, depending on the substituents on the indole (B1671886) ring. mdpi.comresearchgate.net The presence of a hydroxyl group on the indole, for example, can play a crucial role in directing the reaction selectivity through hydrogen bonding. mdpi.comresearchgate.net

Similarly, in the hydrosilylation of unsymmetrical internal alkynes, the regioselectivity of the Si-H bond addition is a key challenge. nih.govrsc.org The development of catalyst systems that can control the position of silylation is crucial for the synthesis of specific vinylsilane isomers. nih.govrsc.org Copper-catalyzed hydrosilylation of internal aryl alkynes has been shown to proceed with high regioselectivity, affording α-vinylsilane products exclusively. nih.gov The choice of ligand on the copper catalyst is instrumental in achieving this high level of regiocontrol. nih.gov

Stereocontrolled Approaches to Chiral Acylsilanes

The synthesis of chiral, non-racemic acylsilanes is of significant interest due to their potential as chiral building blocks in organic synthesis. scielo.br Stereocontrolled approaches to these compounds often rely on the use of chiral auxiliaries, chiral catalysts, or the stereoselective transformation of existing chiral centers. scielo.brresearchgate.net

One strategy involves the stereocontrolled addition of organometallic reagents to chiral acylsilanes that bear a stereogenic center. scielo.brresearchgate.net The inherent chirality of the acylsilane can direct the approach of the nucleophile, leading to the formation of α-hydroxysilanes with high diastereoselectivity. scielo.brresearchgate.net The stereochemical outcome of these additions can often be predicted by models such as the Felkin-Ahn model. scielo.br

Another powerful approach is the use of catalytic asymmetric synthesis. As discussed in section 2.2.2.2, the copper-catalyzed enantioselective insertion of carbenoids into Si-H bonds provides a direct route to chiral α-silyl esters and ketones. nih.govnih.gov Similarly, the organocatalytic aldol reaction of silyl glyoxylates (section 2.2.3) is a highly effective method for generating chiral α-hydroxysilanes. acs.orglookchem.com

Furthermore, rhodium-catalyzed enantioselective hydrosilylation of alkenes can be employed to construct chiral silicon centers, leading to Si-stereogenic hydrosilanes which can be precursors to chiral acylsilanes. researcher.lifechemrxiv.org The use of chiral phosphine-oxazoline ligands with rhodium catalysts has proven effective in achieving high enantioselectivity in the hydrosilylation of unactivated alkenes. chemrxiv.org

Table 4: Stereocontrolled Addition of Organometallic Reagents to Chiral Acylsilanes scielo.br

| Chiral Acylsilane | Organometallic Reagent | Product (Major Diastereomer) | Diastereomeric Ratio (dr) |

| (R)-Ph(Me)CH-CO(SiMe₃) | MeLi | (R,R)-Ph(Me)CH-C(OH)(Me)(SiMe₃) | 95:5 |

| (S)-BnO-CH₂-CH(Me)-CO(SiPh₃) | EtMgBr | (S,S)-BnO-CH₂-CH(Me)-C(OH)(Et)(SiPh₃) | 92:8 |

| (R)-c-Hex(Ph)CH-CO(SiMe₂Ph) | Vinyl-Li | (R,S)-c-Hex(Ph)CH-C(OH)(CH=CH₂)(SiMe₂Ph) | 90:10 |

These reactions are typically performed at low temperatures in ethereal solvents to maximize stereoselectivity.

Reactivity and Mechanistic Pathways of Acetylsilane Transformations

Intrinsic Reactivity Profile of the Acylsilane Moiety

The reactivity of the acylsilane functional group, R-C(O)SiR'₃, is distinct from that of typical ketones. rsc.org The silicon atom significantly influences the electronic environment of the adjacent carbonyl group. The inductive effect of silicon polarizes the carbonyl group, making the carbonyl carbon more electrophilic. researchgate.netscielo.br Spectroscopic data, such as infrared and nuclear magnetic resonance (NMR), support this observation, with the carbonyl carbon of acylsilanes showing a notable downfield shift in ¹³C NMR spectra compared to analogous ketones. scielo.brtandfonline.com Furthermore, the Si-CO bond in acylsilanes is abnormally long, a characteristic that has been confirmed by X-ray analysis. scielo.br

Steric hindrance from the bulky silyl (B83357) group also plays a crucial role in the reactivity of acetylsilane, influencing the trajectory of nucleophilic attack. scielo.bryoutube.com The combination of these electronic and steric factors dictates the unique chemical behavior of acylsilanes, setting them apart from simple ketones and enabling a range of specific transformations. scielo.br

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by various nucleophiles. wikipedia.orgmasterorganicchemistry.com These reactions often proceed with high stereoselectivity, particularly when a chiral center is present alpha to the carbonyl group. scielo.br The outcome of nucleophilic addition can be influenced by the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com

The reaction of this compound with amines demonstrates the versatile reactivity of the acylsilane moiety. Primary and secondary amines readily add to the carbonyl group. acs.org With primary amines, the initial addition is followed by dehydration to form an imine. researchgate.netacs.org In the case of secondary amines, the reaction can lead to the formation of aminals and silanols. acs.org The general mechanism for the reaction with primary amines involves a nucleophilic addition-elimination pathway. youtube.comlibretexts.org

Table 1: Products of this compound Reactions with Amines

| Amine Type | Reactant | Product(s) |

|---|---|---|

| Primary Amine | This compound | Imine, Silanol |

This table summarizes the typical products formed from the reaction of this compound with primary and secondary amines.

The addition of a cyanide anion to this compound is a well-documented reaction that showcases the interplay between nucleophilic addition and intramolecular rearrangement. rsc.org The cyanide ion, being a "softer" nucleophile, preferentially attacks the carbonyl carbon of the acylsilane. rsc.org This initial addition is often followed by a Brook rearrangement, leading to the formation of an O-silylated cyanohydrin. researchgate.netrsc.org This transformation is an efficient method for generating acyl anion equivalents from acylsilanes. rsc.org The reaction can be performed under phase-transfer catalytic conditions. researchgate.net

Intramolecular Rearrangements and Photochemical Processes

This compound and other acylsilanes are known to undergo characteristic intramolecular rearrangements, both thermally and photochemically. These processes often involve the migration of the silyl group and lead to the formation of reactive intermediates.

The Brook rearrangement is a fundamental reaction of acylsilanes, involving the intramolecular migration of a silyl group from carbon to oxygen. wikipedia.orgorganic-chemistry.org This rearrangement is typically initiated by a nucleophilic attack on the carbonyl carbon, which generates an α-silyl alkoxide intermediate. wikipedia.orgalfa-chemistry.com This intermediate then undergoes a 1,2-anionic migration of the silyl group to form a silyloxy carbanion. organic-chemistry.orgslideshare.net The driving force for this rearrangement is the formation of the strong silicon-oxygen bond. wikipedia.orgorganic-chemistry.org

The classic Brook rearrangement is base-catalyzed, with common bases including amines, sodium hydride, and organolithium reagents. organic-chemistry.orgalfa-chemistry.com The reaction proceeds through a cyclic pentavalent silicon transition state. slideshare.net Variants of the Brook rearrangement are also known, including aza- and thia-Brook rearrangements where nitrogen or sulfur replaces the oxygen atom, respectively. thieme-connect.de

Table 2: Key Features of the Brook Rearrangement in Acylsilanes

| Feature | Description |

|---|---|

| Migration | Intramolecular 1,2-migration of a silyl group from carbon to oxygen. wikipedia.org |

| Intermediate | Formation of an α-silyl alkoxide followed by a silyloxy carbanion. organic-chemistry.orgalfa-chemistry.com |

| Driving Force | Formation of a thermodynamically stable Si-O bond. wikipedia.org |

| Catalysis | Typically base-catalyzed (e.g., NaH, organolithium reagents). alfa-chemistry.com |

| Transition State | Involves a cyclic pentavalent silicon species. slideshare.net |

This table outlines the principal characteristics of the Brook rearrangement as it pertains to acylsilanes.

Upon irradiation with light, acylsilanes can undergo a photoisomerization to form siloxycarbenes. researchgate.netcdnsciencepub.com This photochemical transformation is a key reaction of acylsilanes and provides a pathway to a variety of synthetically useful intermediates. researchgate.netulisboa.pt The process is believed to proceed through a 1,2-photo Brook rearrangement. researchgate.net The generated siloxycarbenes are nucleophilic in nature and can participate in a range of chemical reactions. researchgate.netresearchgate.net

For instance, in the presence of polar reagents such as alcohols, the siloxycarbene can insert into the H-X bond to form mixed acetals. researchgate.netcdnsciencepub.com These photochemically generated siloxycarbenes have been utilized in various synthetic applications, including "photo-click" reactions with electron-deficient ketones and the synthesis of α-oxygen organoboron compounds. chemrxiv.orgresearchgate.net The reaction is often efficient and can be carried out under mild conditions using visible light. nih.gov

Photoisomerization to Siloxycarbenes

Mechanistic Investigations of Siloxycarbene Formation

The formation of siloxycarbenes from acylsilanes is typically initiated by photochemical means. researchgate.netmit.edu Upon absorption of light, the acylsilane is promoted to an excited state. This excited species can then undergo a 1,2-silyl shift from carbon to the carbonyl oxygen, a process analogous to the Brook rearrangement, to yield the siloxycarbene intermediate. mit.edubeilstein-journals.org

Experimental evidence suggests that the formation of the siloxycarbene is a rapid and reversible process. researchgate.net If the siloxycarbene is not trapped by a suitable reagent, it can revert to the starting acylsilane. researchgate.net This reversibility indicates a delicate equilibrium between the acylsilane and the siloxycarbene under photolytic conditions.

The nature of the siloxycarbene has been characterized as a nucleophilic singlet carbene. researchgate.net This nucleophilicity arises from the electron-donating character of the adjacent oxygen atom. The singlet state is more electronegative and softer, which influences its reactivity, particularly in insertion reactions into polarized bonds. acs.org

A proposed general mechanism for the photochemistry of acylsilanes involves the competition between this reversible carbene formation and an alternative radical cleavage pathway. researchgate.net The specific pathway that predominates can be influenced by the reaction conditions and the structure of the acylsilane.

Insertion Reactions of Siloxycarbenes into Polar Bonds

Once formed, nucleophilic siloxycarbenes readily participate in insertion reactions with a variety of polar X-H bonds. nih.govchinesechemsoc.org These reactions are atom-economical and provide a direct method for the formation of new carbon-heteroatom bonds.

Insertion into O-H Bonds: Siloxycarbenes react with alcohols to insert into the O-H bond, forming mixed acetals. researchgate.nettuni.fi The mechanism is believed to involve the addition of the oxygen lone pair from the alcohol to the empty p-orbital of the carbene, followed by a proton transfer to generate the final product. tuni.fi These mixed acetals can be unstable and may undergo subsequent acid-catalyzed reactions. researchgate.net

Insertion into N-H Bonds: The insertion of siloxycarbenes into N-H bonds has been demonstrated with various nitrogen-containing compounds, including amides and indoles. acs.orgchinesechemsoc.org Visible-light-induced insertion into the N-H bond of secondary amides proceeds under mild, metal-free conditions to afford stable N- and O-acetals in excellent yields. acs.org The reaction exhibits broad substrate scope and chemoselectivity. acs.org Mechanistically, this can proceed via a concerted insertion or through a stepwise pathway involving protonation by the amide to form an oxocarbenium ion, followed by nucleophilic addition. acs.org

Insertion into Si-H Bonds: The insertion of carbenes into silicon-hydrogen (Si-H) bonds is a powerful method for creating new carbon-silicon bonds. nih.govrsc.orgwikipedia.org While much of the research has focused on carbenes generated from diazo compounds, the principle extends to siloxycarbenes. chinesechemsoc.org Enantioselective intermolecular Si-H insertion reactions have been achieved using dirhodium(II) carboxylate catalysts, allowing for the synthesis of silicon-stereogenic silanes. nih.gov Mechanistic studies in related systems suggest that the Si-H bond activation is not necessarily the rate-determining step. acs.org

The general reactivity trend for these insertion reactions highlights the versatility of siloxycarbenes as reactive intermediates for forming bonds with various heteroatoms.

Radical Processes Involving this compound

This compound and other acylsilanes can serve as effective precursors for acyl radicals under photoredox conditions. These radical species exhibit distinct reactivity, enabling a range of synthetic transformations that are complementary to the chemistry of siloxycarbenes.

Generation and Reactivity of Acyl Radicals

Acyl radicals can be smoothly generated from acylsilanes through photoredox catalysis. acs.orgnih.gov This process can be initiated by various light sources, including UVB, solar, or visible light, in the presence of suitable photocatalysts such as decatungstate and acridinium (B8443388) salts. acs.orgnih.gov

The proposed mechanism for the formation of acyl radicals involves the single-electron oxidation of the acylsilane by the excited state of the photocatalyst (PC*). nih.gov This oxidation generates an acylsilane radical cation. Subsequent loss of a trimethylsilyl (B98337) cation (Me₃Si⁺) from this radical cation yields the desired nucleophilic acyl radical. nih.gov

| Step | Description |

|---|---|

| 1 | Photocatalyst (PC) absorbs light to form the excited state (PC*). |

| 2 | PC* oxidizes the acylsilane (RCOSiMe₃) to its radical cation (RCOSiMe₃˙⁺). |

| 3 | The radical cation fragments, losing a silyl cation (SiMe₃⁺) to form the acyl radical (RCO˙). |

These acyl radicals are nucleophilic in nature and are versatile intermediates for various synthetic applications, including Giese-type additions to activated alkenes. rsc.org

Conjugate Additions to Electron-Deficient Olefins

A primary application of acyl radicals generated from this compound is their conjugate addition to electron-deficient olefins, also known as Michael acceptors. nih.gov This reaction, often referred to as a Giese-type addition, results in the formation of unsymmetrical ketones. researchgate.net

The reaction proceeds by the addition of the nucleophilic acyl radical to the β-position of the electron-deficient alkene. nih.gov This addition generates a new radical intermediate, which is then reduced by the reduced form of the photocatalyst. nih.gov Subsequent protonation of the resulting anion affords the final 1,4-addition product. nih.gov

A wide range of electron-withdrawing groups on the olefin, such as esters, nitriles, and sulfones, are well-tolerated in this transformation. nih.govtuni.fi The reaction conditions are generally mild, and the products are often obtained in good to excellent yields. nih.gov

| Olefin Type | Electron-Withdrawing Group (EWG) | Product Type | Reference |

|---|---|---|---|

| Unsaturated Ester | -CO₂R | γ-Keto ester | nih.gov |

| Unsaturated Nitrile | -CN | γ-Keto nitrile | nih.gov |

| Vinyl Sulfone | -SO₂R | γ-Keto sulfone | tuni.fi |

Photochemical Hydroacylation Reactions

Photochemical hydroacylation represents another significant transformation involving acyl radicals derived from acylsilanes. This process involves the net addition of an acyl group and a hydrogen atom across a carbon-carbon double or triple bond. Organocatalyzed hydroacylation of enones has been achieved through the photosensitization of acylsilanes under blue light irradiation. mit.edu

In these reactions, a thioxanthone catalyst is often used in conjunction with a Brønsted acid co-catalyst. mit.edu The acylsilane serves as the acyl radical precursor, which then adds to the enone. The resulting radical intermediate is subsequently quenched to afford the hydroacylation product. This methodology has been successfully applied to both intermolecular and intramolecular reactions. mit.edu

The mechanism of these hydroacylation reactions is believed to proceed through a radical chain process, highlighting the efficiency of acylsilanes as radical precursors in these transformations.

Cycloaddition Reactions of Acylsilanes

Acylsilanes, primarily through the in situ generation of siloxycarbenes, can participate in various cycloaddition reactions to construct cyclic frameworks. rsc.org These reactions leverage the unique reactivity of the siloxycarbene intermediate, which can act as a one-carbon component in formal cycloadditions.

A notable example is the formal [4+1] cycloaddition of photogenerated siloxycarbenes with electrophilic dienes. acs.org This reaction proceeds without the need for a transition metal catalyst. The nucleophilic siloxycarbene initially reacts with the electrophilic diene to form a transient donor-acceptor cyclopropane (B1198618). This intermediate then undergoes a vinyl cyclopropane rearrangement to yield a stable and highly functionalized cyclopentene. acs.org

In a different cycloaddition pathway, a diastereoselective [4+2] cycloaddition has been reported between 2-aza-3-silyloxy-1,3-butadienes and fluoroalkyl acylsilanes. researchgate.net This metal-free reaction provides access to fluoroalkyl-substituted 4-oxa-δ-lactams under mild conditions. researchgate.net

Furthermore, acylsilanes can serve as precursors for Fischer-type carbene complexes in the presence of a palladium catalyst. These intermediates can then undergo a carbonylative cycloaddition with imines to produce densely substituted β-lactam derivatives. researchgate.net

Visible-light-induced [4+1] cyclization-aromatization of acylsilanes with α,β-unsaturated ketones has also been developed to synthesize a variety of furan (B31954) derivatives. chinesechemsoc.org The proposed mechanism involves the initial nucleophilic addition of the photogenerated siloxycarbene to the double bond of the unsaturated ketone, followed by intramolecular cyclization and aromatization. chinesechemsoc.org

While direct Diels-Alder or 1,3-dipolar cycloadditions where the acylsilane itself acts as the dienophile or dipolarophile are less common, the generation of the siloxycarbene intermediate opens up a range of formal cycloaddition pathways, demonstrating the versatility of acylsilanes in the synthesis of cyclic compounds.

| Cycloaddition Type | Reactants | Product | Key Intermediate | Reference |

|---|---|---|---|---|

| Formal [4+1] | Acylsilane, Electrophilic Diene | Cyclopentene | Siloxycarbene | acs.org |

| [4+2] | Fluoroalkyl Acylsilane, 2-Aza-3-silyloxy-1,3-butadiene | 4-Oxa-δ-lactam | Not explicitly stated | researchgate.net |

| Carbonylative | Acylsilane, Imine, Pd catalyst | β-Lactam | Fischer-type carbene | researchgate.net |

| [4+1] Cyclization-Aromatization | Acylsilane, α,β-Unsaturated Ketone | Furan | Siloxycarbene | chinesechemsoc.org |

[2+2]- and [4+2]-Cycloaddition Pathways

The involvement of this compound and its analogs in [2+2] and [4+2] cycloaddition reactions often proceeds through non-conventional pathways, frequently involving reactive intermediates or catalysis.

[2+2]-Cycloaddition Pathways:

Theoretical studies have explored the mechanism of [2+2] cycloaddition reactions involving silicon-containing species. For instance, the reaction between a silylene (H₂Si=Si:) and acetaldehyde (B116499) has been computationally investigated, revealing competitive reaction pathways. nih.gov While not directly involving this compound, this highlights the propensity of silicon compounds to participate in such cycloadditions.

More directly relevant are photoaddition reactions where acetylpyridines react with silyl ketene (B1206846) acetals. These reactions can proceed via an excited state [2+2]-cycloaddition to generate oxetanes. nih.gov Additionally, silylium (B1239981) ion mediated [2+2] cycloadditions have been shown computationally to lead to [4+2] Diels-Alder products, suggesting a mechanistic link between these two cycloaddition manifolds. nih.gov In these reactions, the high affinity of d¹⁰ metals like Ag⁺ or Cu⁺ for alkynes and alkenes can trigger the [2+2] cycloaddition and the subsequent migration of a silylium ion. nih.gov

[4+2]-Cycloaddition Pathways:

As mentioned, α,β-unsaturated acylsilanes can function as dienophiles in Diels-Alder reactions. gelest.com The stereochemical outcome of these reactions is a significant aspect of their utility. Intramolecular Diels-Alder reactions of compounds containing both a diene and an acylsilane-activated dienophile have also been explored for the synthesis of complex cyclic systems. For example, 4-pyridazinecarbonitriles with alkyne side chains undergo thermally induced intramolecular Diels-Alder reactions with inverse electron demand to afford fused benzonitriles. mdpi.com

Enzyme-catalyzed [4+2] cycloadditions have also been identified as key steps in the biosynthesis of natural products, demonstrating the significance of this reaction type in nature. nih.gov

| Reaction Type | Reactants | Key Features | Product | Ref. |

| [2+2] Cycloaddition | Acetylpyridine, Silyl Ketene Acetal | Photoinduced, excited state reaction | Oxetane | nih.gov |

| [2+2] leads to [4+2] | 1,2-Diazines, Siloxy Alkynes | Silylium ion mediated, metal-catalyzed | Diels-Alder Product | nih.gov |

| Intramolecular [4+2] | 4-Pyridazinecarbonitriles with alkyne side chains | Thermally induced, inverse electron demand | Fused Benzonitriles | mdpi.com |

Stereochemical Control and Stereoselectivity in Acylsilane Reactions

The stereochemical outcome of reactions involving acylsilanes is a critical aspect of their synthetic utility, with the bulky and electronically distinct silyl group often exerting significant influence over the formation of new stereocenters. scielo.br

Chirality Induction in Acylsilane Transformations

Asymmetric induction in reactions of acylsilanes allows for the synthesis of enantioenriched products. This can be achieved through various strategies, including the use of chiral substrates, chiral reagents, or chiral catalysts.

Nucleophilic additions to chiral acylsilanes can proceed with high diastereofacial selectivity. The pre-existing stereocenter in the acylsilane directs the approach of the nucleophile to one face of the carbonyl group over the other. The stereoselectivity of these reactions can often be predicted by models such as the Felkin-Ahn model. msu.edu

The use of chiral auxiliaries temporarily attached to the acylsilane is another effective method for inducing chirality. After the stereoselective reaction, the auxiliary can be removed, yielding the chiral product.

Furthermore, catalytic asymmetric reactions of acylsilanes have been developed. For instance, the highly enantioselective addition of Grignard reagents to acylsilanes can be catalyzed by copper diphosphine complexes, affording α-silylated tertiary alcohols in high enantiomeric excess.

| Reaction Type | Chiral Source | Example | Stereochemical Outcome | Ref. |

| Nucleophilic Addition | Chiral Acylsilane | Addition of organometallics to α-chiral acylsilanes | High diastereoselectivity | msu.edu |

| Catalytic Alkylation | Chiral Catalyst (Copper diphosphine) | Addition of Grignard reagents to acylsilanes | High enantiomeric excess |

Stereospecificity of Silyl Group Migrations

The migration of a silyl group is a characteristic reaction of organosilicon compounds, most notably in the Brook rearrangement. The stereochemical course of these migrations is highly specific and has been a subject of detailed investigation.

Retention and Inversion Pathways at Silicon

A key stereochemical feature of the nih.govnih.gov-Brook rearrangement, a migration of a silyl group from carbon to a neighboring oxygen atom, is that it proceeds with retention of configuration at the migrating silicon center. wikipedia.orgnih.gov This has been established through stereochemical labeling studies. The mechanism involves the formation of a pentacoordinate silicon intermediate or transition state. wikipedia.org

Theoretical studies, such as ab initio molecular orbital calculations on the 1,3-silyl migration in formylmethylsilane, have provided further insight. These calculations identified two concerted pathways leading to retention and inversion of stereochemistry at the migrating silicon center. The activation energy for the retention pathway was calculated to be significantly lower (by approximately 30 kcal/mol) than that for the inversion pathway, indicating that the retention pathway is strongly favored. elsevierpure.com This theoretical prediction aligns with experimental observations for the rearrangement of a silylmethyl ketone with an optically active silyl group. elsevierpure.com

The preference for retention in these migrations is a consequence of the geometric and electronic requirements of the transition state. The intramolecular nucleophilic attack of the oxygen on the silicon proceeds more readily through a geometry that allows for the substituents on the silicon to maintain their relative positions.

In contrast to the retention at the silicon center, the Brook rearrangement can proceed with inversion of configuration at the carbon atom from which the silyl group migrates, if that carbon is a stereocenter. wikipedia.org

An asymmetric retro- nih.govwikipedia.org-Brook rearrangement of 3-silyl allyloxysilanes has also been shown to proceed with the silyl group migrating with retention of configuration, demonstrating that this stereochemical outcome is a general feature of such migrations. nih.gov

| Migration Type | Substrate | Stereochemical Outcome at Silicon | Mechanistic Feature | Ref. |

| nih.govnih.gov-Brook Rearrangement | α-Silyl Alcohols | Retention | Pentacoordinate silicon intermediate | wikipedia.org |

| nih.govresearchgate.net-Silyl Migration | Formylmethylsilane | Retention (favored) | Lower activation energy pathway | elsevierpure.com |

| Retro- nih.govwikipedia.org-Brook Rearrangement | 3-Silyl Allyloxysilanes | Retention | Stereospecific migration | nih.gov |

Applications of Acetylsilane in Advanced Organic Synthesis

Acetylsilanes as Versatile Synthetic Equivalents

Acetylsilanes are stable, non-toxic, and easy-to-handle compounds that can be used as synthetic equivalents for aldehydes, esters, and acyl anions through various reaction pathways. snnu.edu.cn This versatility makes them powerful tools for organic chemists.

Acetylsilanes can be effectively reduced to aldehydes. For instance, the reduction of ethanethiol (B150549) esters to aldehydes can be achieved using triethylsilane and palladium on carbon at room temperature. scielo.br This method is notable for its mild conditions and tolerance of various functional groups, including esters, ketones, and aromatic halides. scielo.br Similarly, esters can be converted to aldehydes using diisobutylaluminum hydride (DIBALH), a reaction that proceeds through an aldehyde intermediate. libretexts.org The reaction is typically performed at low temperatures, such as -78 °C, to isolate the aldehyde product. libretexts.org

The conversion of esters to aldehydes highlights the role of silanes in facilitating transformations that are otherwise challenging. While strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce esters to primary alcohols, the use of specific silane-based reagents or conditions allows for the controlled reduction to the aldehyde stage. libretexts.org

One of the most significant applications of acetylsilanes is their role as precursors to acyl anions. thieme-connect.denih.gov Nucleophilic acylation, the attachment of an acyl group (R-C=O) to an electrophile, is a fundamental carbon-carbon bond-forming reaction. ethz.ch Direct generation of acyl anions is often difficult due to their inherent instability. Acetylsilanes provide a convenient solution to this problem.

Upon treatment with a nucleophile, such as a fluoride (B91410) ion, acetylsilanes can generate alkoxide intermediates which then undergo a Brook rearrangement to form siloxy carbanion intermediates. snnu.edu.cn These carbanions are effectively "masked" acyl anions and can react with a variety of electrophiles. snnu.edu.cnthieme-connect.de This strategy has been successfully employed in the synthesis of α-amino ketones through the catalytic addition of acylsilanes to imines. nih.gov The reaction is tolerant of a range of structural diversity on both the acylsilane and the imine. nih.gov

The generation of acyl anions from acetylsilanes can be influenced by the substituents on the silicon atom. For the reaction to proceed efficiently, it is generally required that there are no aryl substituents on the silicon and that the acyl group is electron-withdrawing. thieme-connect.de

Utility in the Construction of Complex Organic Molecules

The unique reactivity of acetylsilanes makes them valuable in the total synthesis of complex organic molecules. numberanalytics.comrroij.com Their ability to act as acyl anion equivalents allows for the introduction of acyl groups into intricate structures, a common challenge in multi-step synthesis. rroij.comopenaccessjournals.com

For example, the synthesis of organofluorine compounds, which are important in medicinal and materials chemistry, has been facilitated by the use of acetylsilanes. snnu.edu.cn Reactions of non-fluorinated acylsilanes with trifluoromethylation reagents can lead to the in situ generation of difluoroenoxysilanes, which are versatile intermediates for preparing various α,α-difluoroketones. snnu.edu.cn

The construction of complex molecules often involves a series of carefully planned steps. rroij.com The stability and predictable reactivity of acetylsilanes allow them to be carried through multiple synthetic steps before being unmasked to reveal the desired functionality. This is particularly advantageous in convergent synthesis strategies, where different fragments of a target molecule are prepared separately before being combined. rroij.com

Role in Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade reactions (also known as domino or tandem reactions) are highly efficient synthetic strategies that involve the formation of multiple bonds in a single operation without the isolation of intermediates. wikipedia.orgorganic-chemistry.org This approach aligns with the principles of green chemistry by reducing waste, time, and effort. wikipedia.org

Acetylsilanes can participate in such complex transformations. For instance, a multi-component cascade reaction was developed for the synthesis of highly functionalized bipyrimidine derivatives from 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides. rsc.org While this specific example does not directly involve acetylsilane, it illustrates the type of complex reaction sequence where this compound's unique reactivity could be harnessed. The ability of acetylsilanes to generate reactive intermediates in situ makes them suitable candidates for designing novel MCRs and cascade sequences. mdpi.comnih.gov

An example of a cascade reaction involving a related silane (B1218182) is the synthesis of dihydroprotodaphniphylline, which features a cascade of reactions including condensations and a Prins-like cyclization. wikipedia.org The development of new cascade reactions involving acetylsilanes is an active area of research, with the potential to streamline the synthesis of complex molecules.

Contributions to Methodologies in Green Chemistry and Sustainable Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scitechnol.comresearchgate.net The principles of green chemistry include waste prevention, atom economy, and the use of safer chemicals and solvents. scitechnol.comatiner.gr Acetylsilanes contribute to these goals in several ways.

As stable and generally non-toxic compounds, acetylsilanes offer a safer alternative to many traditional reagents. snnu.edu.cn Their use in catalytic processes reduces the need for stoichiometric amounts of often hazardous reagents. scitechnol.com For example, the catalytic use of palladium on carbon with triethylsilane for the reduction of thiol esters represents a greener approach compared to many stoichiometric reductions. scielo.br

Theoretical and Computational Investigations of Acetylsilane Systems

Quantum Chemical Characterization of Acetylsilane Electronic Structure

Quantum chemical methods are fundamental to characterizing the electronic structure of molecules, providing a solid background for understanding chemical bonding and reactivity. vub.be The electronic properties of this compound and related acylsilanes have been a subject of theoretical investigation to explain their distinct spectroscopic features. A typical characteristic of acylsilanes is the significant lowering of their carbonyl stretching absorption frequency in vibrational spectra when compared to analogous ketones. wayne.edu

A key feature of the electronic structure of acylsilanes is the nature of their frontier molecular orbitals. The n → π* electronic transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is particularly sensitive to the presence of the silicon atom. In acylsilanes, these absorption bands are found at significantly longer wavelengths, typically around 370–420 nm. wayne.edu This represents a shift of approximately 100 nm compared to their carbon counterparts. wayne.edu This bathochromic shift indicates a smaller energy gap between the ground state and the first excited state, which has important implications for their photochemistry. wayne.edu

Theoretical calculations using DFT can elucidate the distribution of electrons and the energies of molecular orbitals (HOMO and LUMO), which govern these electronic transitions. mdpi.com Computational studies on related silicon compounds have demonstrated the effectiveness of DFT in describing their electronic properties. arxiv.orgijarsct.co.in The analysis of the electronic structure provides a foundation for understanding the reactivity and the mechanisms of reactions involving this compound. vub.be

Computational Modeling of Photochemical Processes

The unique electronic structure of acylsilanes, particularly their n → π* transitions occurring at longer wavelengths (370-420 nm), suggests a rich photochemistry. wayne.edu Computational modeling is an essential tool for simulating these photochemical processes, providing insights into reaction pathways in electronically excited states. barbatti.orguw.edu.pl Such simulations can map potential energy surfaces for multiple electronic states and identify the critical regions of conformational space where complex dynamics occur. uw.edu.pl

Modeling photochemical reactions involves calculating the energy needed for each step of a proposed pathway. barbatti.org Methods like the complete active space self-consistent field (CASSCF) are employed to investigate the pathways of photochemical reactions in organosilicon compounds. mdpi.com These studies help to understand complex transformations such as the photochemical 1,3-silyl migration observed in allylsilanes. mdpi.com The development of advanced modeling approaches, including those based on machine learning, is enhancing the ability to predict the outcomes of photochemical reactions with greater accuracy and lower computational cost. uw.edu.plnumberanalytics.com A recent study highlighted the use of this compound in a process that combines photoredox and Lewis acid catalysis, underscoring the relevance of its light-induced reactivity. uni-regensburg.de

Conformational Analysis and Intermolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. numberanalytics.comic.ac.uk For a molecule like this compound and its reaction intermediates, computational methods can predict the most stable conformations and the energy barriers between them. ic.ac.uk As noted previously, calculations on the [FH₃Si-CHO]⁻ adduct revealed that the axial conformer is significantly more stable than the equatorial one, a key finding of conformational analysis. wayne.edu

Intermolecular interactions, which are primarily electrostatic in nature, dictate how molecules interact with each other and with their environment. harvard.edusaskoer.ca These interactions include dipole-dipole forces, hydrogen bonds, and weaker van der Waals forces. harvard.edu In the context of this compound, the polar carbonyl group and the Si-C bond give rise to a significant molecular dipole moment, facilitating dipole-dipole interactions. Theoretical studies can quantify these interactions and their influence on the physical properties and reactivity of the compound. Understanding these forces is crucial for predicting how this compound will behave in different solvents and how it might bind to a catalytic surface. saskoer.ca Furthermore, intermolecular forces can drive the conformational changes necessary for a chemical reaction to proceed. nih.gov

Advanced Spectroscopic Characterization Techniques in Acetylsilane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds, including acetylsilane. jchps.comrsc.orgweebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms within a molecule. hyphadiscovery.comnih.gov

Proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR are routinely employed to characterize this compound. unipv.itslideshare.net

¹H NMR: The ¹H NMR spectrum of this compound provides information about the different types of protons and their relative numbers. jchps.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. slideshare.net The chemical shift range in ¹³C NMR is significantly broader than in ¹H NMR, offering better resolution. slideshare.net

²⁹Si NMR: As a magnetically active isotope with a spin of 1/2, ²⁹Si NMR is a powerful tool for studying silicon-containing compounds. pascal-man.comhuji.ac.il The chemical shifts in ²⁹Si NMR are sensitive to the substituents attached to the silicon atom and can be influenced by factors such as ring strain in cyclic siloxanes. pascal-man.com For tetracoordinated silicon compounds, ²⁹Si NMR chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS). rsc.org

| Nucleus | Typical Chemical Shift Range (ppm) | Reference Compound |

| ¹H | 0 - 12 | Tetramethylsilane (TMS) |

| ¹³C | 0 - 220 | Tetramethylsilane (TMS) |

| ²⁹Si | +50 to -200 | Tetramethylsilane (TMS) |

Infrared (IR) Spectroscopy for Carbonyl and Si-C Bond Characterization

Infrared (IR) spectroscopy is an indispensable tool for identifying functional groups in molecules by measuring the absorption of infrared radiation, which induces molecular vibrations. gelest.com

The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds, most notably the carbonyl (C=O) and silicon-carbon (Si-C) bonds. The stretching vibration of the Si-C bond is typically observed around 720-817 cm⁻¹. researchgate.net

The carbonyl (C=O) stretching vibration in ketones typically gives rise to a strong and distinct absorption band in the IR spectrum, generally in the range of 1670 to 1780 cm⁻¹. libretexts.org The precise position of this band is sensitive to the molecular structure and its environment. msu.edu

Several factors can influence the frequency of the carbonyl absorption band:

Electronic Effects: Electron-donating groups attached to the carbonyl group tend to decrease the stretching frequency, while electron-withdrawing groups increase it. msu.edumatanginicollege.ac.in

Conjugation: Conjugation of the carbonyl group with a double bond or aromatic ring lowers the absorption frequency. matanginicollege.ac.in

Solvent Effects: The polarity of the solvent can also affect the carbonyl stretching frequency. matanginicollege.ac.in In general, polar solvents tend to lower the frequency of the carbonyl absorption band. researchgate.netscispace.com This shift is attributed to the stabilization of the polar ground state of the carbonyl group by the polar solvent molecules.

| Factor | Effect on C=O Stretching Frequency | Reason |

| Electron-donating substituents | Decrease | Increased single-bond character |

| Electron-withdrawing substituents | Increase | Increased double-bond character |

| Conjugation | Decrease | Delocalization of π electrons |

| Increasing solvent polarity | Decrease | Stabilization of the polar ground state |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org When a molecule absorbs light in this region, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orgshu.ac.uk

For molecules containing carbonyl groups like this compound, the most significant electronic transitions are the n→π* and π→π* transitions. upi.edufirsthope.co.inmgcub.ac.in

n→π Transition:* This transition involves the excitation of a non-bonding (n) electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. These transitions are typically weak, with molar absorptivities (ε) less than 100 L mol⁻¹ cm⁻¹. upi.edumgcub.ac.in

π→π Transition:* This transition involves the promotion of an electron from a bonding π orbital of the carbonyl group to an anti-bonding π* orbital. wikipedia.org These transitions are generally much more intense than n→π* transitions, with molar absorptivities often in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹. mgcub.ac.in

| Transition | Description | Typical Molar Absorptivity (ε) |

| n→π | Excitation of a non-bonding electron to an anti-bonding π orbital. | < 100 L mol⁻¹ cm⁻¹ |

| π→π | Excitation of a bonding π electron to an anti-bonding π orbital. | 1,000 - 10,000 L mol⁻¹ cm⁻¹ |

The position of the absorption bands in a UV-Vis spectrum can be influenced by the solvent in which the compound is dissolved, an effect known as solvatochromism. wikipedia.orgwikipedia.org This can lead to a bathochromic shift (red shift) to longer wavelengths or a hypsochromic shift (blue shift) to shorter wavelengths. wikipedia.orgresearchgate.net

π→π Transitions:* These transitions typically exhibit a bathochromic shift as the polarity of the solvent increases. uomustansiriyah.edu.iqlibretexts.org This is because the excited state is often more polar than the ground state and is therefore better stabilized by polar solvents, leading to a smaller energy gap for the transition. mdpi.comevidentscientific.com

n→π Transitions:* In contrast, n→π* transitions usually show a hypsochromic shift with increasing solvent polarity. libretexts.orglibretexts.org This is because the non-bonding electrons of the ground state can interact with polar solvent molecules (especially through hydrogen bonding), which lowers the energy of the ground state more than the excited state. libretexts.orgnih.gov This results in a larger energy gap for the transition.

| Transition Type | Effect of Increasing Solvent Polarity | Reason |

| π→π | Bathochromic Shift (Red Shift) | Stabilization of the more polar excited state. |

| n→π | Hypsochromic Shift (Blue Shift) | Greater stabilization of the ground state via solvent interactions. |

Application of Advanced Spectroscopic Techniques for Mechanistic Insights

Advanced spectroscopic techniques are crucial for elucidating the mechanisms of reactions involving this compound. By monitoring changes in the reaction mixture over time, these methods can help identify intermediates, track product formation, and determine reaction kinetics. rsc.org

For instance, in studying the reduction of a ketone or acylsilane, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the disappearance of the starting material and the appearance of the corresponding alcohol product. researchgate.net In a study on the alcoholysis of silanes catalyzed by gold nanoparticles, ¹H NMR was employed to monitor the reaction progress in real-time. mdpi.com The emergence of new signals corresponding to the silylether product and molecular hydrogen provided direct evidence for the reaction pathway, confirming that the alcoholysis proceeds via the cleavage of the Si-H bond and the O-H bond of the alcohol. mdpi.com

Similarly, mass spectrometry can be used to detect short-lived intermediates by sampling the reaction mixture at various points. Tandem mass spectrometry (MS/MS) can be particularly insightful, as it allows for the fragmentation of a specific ion of interest, providing structural information about transient species. core.ac.uk

X-ray diffraction can also offer mechanistic clues by capturing the solid-state structure of a stable intermediate or a final product, confirming stereochemistry or identifying intermolecular interactions that may influence the reaction course. The combination of these advanced techniques provides a comprehensive picture of the reaction mechanism, detailing the step-by-step transformation from reactants to products. rsc.orgmdpi.com

Compound Names

Emerging Research Avenues and Future Directions in Acetylsilane Chemistry

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

Traditional methods for preparing acylsilanes have often been limited in scope and efficiency. researchgate.net However, recent years have witnessed the development of innovative strategies that offer significant improvements. These modern techniques focus on enhancing reaction efficiency, functional group tolerance, and selectivity under mild conditions.

Key advancements include:

Copper-Catalyzed Carbonylative Silylation : A significant breakthrough involves the copper-catalyzed carbonylative silylation of unactivated alkyl halides. researchgate.net This method efficiently produces alkyl-substituted acylsilanes in high yields and demonstrates broad functional group tolerance under mild reaction conditions, accommodating primary, secondary, and tertiary alkyl halides. researchgate.net

Zinc-Catalyzed Synthesis from Carboxylic Acids : Another efficient route utilizes a zinc catalyst to synthesize acylsilanes from various carboxylic acids and a silylborane in the presence of pivalic anhydride (B1165640). researchgate.net The in situ formation of mixed anhydrides is crucial for the success of this transformation. researchgate.net

Visible-Light-Induced B-H Insertions : Researchers have also explored photochemical methods, such as the visible-light-induced B-H insertion of HBpin with acylsilane, presenting a novel approach to organoborane synthesis. researchgate.net

These methodologies represent a significant step forward, making acylsilanes more accessible for a wider range of applications. rsc.org

| Methodology | Catalyst/Reagent | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Carbonylative Silylation | Copper (Cu) | Unactivated alkyl halides (primary, secondary, tertiary) | High yield, mild conditions, broad functional group tolerance. | researchgate.net |

| Carboxylic Acid Silylation | Zinc (Zn) / Pivalic Anhydride | Various carboxylic acids, silylborane | Utilizes readily available starting materials; relies on in situ mixed anhydride formation. | researchgate.net |

| Photochemical B-H Insertion | Visible Light | Acylsilane, HBpin | Novel photochemical approach for organoborane synthesis. | researchgate.net |

Exploration of Unprecedented Reactivity Modes and Catalytic Systems

Beyond their synthesis, the versatile reactivity of acetylsilanes is a major focus of current research. rsc.org Scientists are uncovering unprecedented reaction modes that leverage the unique electronic and structural properties of the acylsilane moiety.

One innovative application uses acylsilanes as photofunctional directing groups. researchgate.net In a notable example, a ruthenium-catalyzed C-H olefination reaction was developed to generate benzoylsilanes with vinyl ketone functionality. researchgate.net Subsequent irradiation with visible light triggers a 1,4-conjugate addition of transient siloxycarbene intermediates with the vinyl ketones, affording unique benzocyclobutenone scaffolds. researchgate.net This strategy highlights the potential of acylsilanes to direct complex chemical transformations.

The exploration of new catalytic systems is also expanding the synthetic utility of acetylsilanes. rsc.org Catalytic Fisher carbene formation is an area where the unique properties of acylsilanes are being exploited, opening up new avenues for carbon-carbon bond formation. rsc.org These developments underscore a shift from using acylsilanes merely as synthetic intermediates to employing them as key activating or directing components in complex catalytic cycles.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of acetylsilane chemistry with modern technologies like flow chemistry and automated synthesis represents a significant future direction. Continuous flow chemistry offers numerous advantages over traditional batch methods, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and the ability to telescope multiple reaction steps into a single, continuous process. thieme-connect.denih.gov

For the synthesis and manipulation of acetylsilanes, flow chemistry could:

Enable the use of hazardous reagents safely : Reactions involving unstable intermediates or hazardous reagents can be performed with greater safety in the small, controlled environment of a flow reactor. nih.gov

Improve reaction efficiency and yield : The superior heat and mass transfer in microreactors can lead to higher yields and selectivities. thieme-connect.de

Facilitate high-throughput screening : Automated flow synthesis platforms allow for the rapid screening of reaction conditions, catalysts, and substrates, accelerating the discovery and optimization of new reactions involving acetylsilanes. nih.gov

While specific examples of this compound synthesis in automated flow systems are still emerging, the principles and technologies are well-established for other classes of compounds. soci.orgscielo.br The application of these platforms is a logical next step to enhance the efficiency, scalability, and accessibility of this compound chemistry. nih.gov

Advanced Computational Chemistry for De Novo Reaction Design and Prediction

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. mdpi.com In the context of this compound chemistry, advanced computational methods are poised to play a pivotal role in designing new reactions and predicting their outcomes.

Techniques such as Density Functional Theory (DFT) can be used to:

Elucidate Reaction Mechanisms : Computational modeling helps in understanding the intricate steps of a reaction, identifying transition states, and explaining observed selectivity. nih.govosu.edu

Predict Reactivity : By calculating properties like frontier orbital energies, researchers can predict whether a proposed reaction between specific substrates is likely to occur under certain conditions, such as photocatalysis. mit.edu This predictive power can save significant experimental time and resources by pre-screening potential reactions. mit.edu

De Novo Design : Reaction-based de novo design software can use known chemical transformations to generate novel molecules and their synthetic routes. nih.gov By incorporating the known reactivity of acetylsilanes into these systems, it may be possible to design new compounds with desired properties and a plausible synthetic pathway. nih.gov

The synergy between computational prediction and experimental verification is a powerful paradigm for modern chemical research. osu.edunih.gov Applying these computational tools will undoubtedly accelerate the discovery of novel transformations and applications for acetylsilanes.

Potential Applications in Advanced Materials Science (e.g., as polymer components)

One of the most exciting future directions for this compound chemistry lies in advanced materials science. The unique photochemical properties of the acylsilane group make it an attractive component for creating functional polymers. rsc.orgescholarship.org

A landmark study demonstrated the incorporation of acylsilane monomers into polymer backbones for the first time via Ring-Opening Metathesis Polymerization (ROMP). escholarship.org The resulting copolymers were shown to be photodegradable. escholarship.org Upon irradiation with light (e.g., a 390 nm LED), the polymer backbone cleaves, a process believed to occur through a 1,2-photo Brook rearrangement to form an α-siloxy carbene intermediate. escholarship.org This work opens the door to creating materials that can be degraded on demand with light, which has potential applications in biomedical devices, smart coatings, and for addressing environmental concerns. escholarship.org

The synthesis involved creating eight-membered-ring acylsilane-based cyclic olefins, which then underwent efficient copolymerization with cis-cyclooctene using a Grubbs' catalyst. escholarship.org This approach allows for the creation of polymers with varying percentages of the acylsilane unit, providing a tunable handle on the material's properties and degradation profile. escholarship.org The general class of polysilanes, which are inorganic polymers with a silicon-silicon backbone, are known for their unique electronic and photochemical properties, and incorporating acyl functional groups could lead to novel functionalities. illinois.edunii.ac.jp This research highlights the potential of this compound derivatives as building blocks for a new generation of smart and functional polymers. rsc.orgescholarship.org

| Polymer ID | Acylsilane Monomer | Monomer Ratio (Acylsilane:Cyclooctene) | Catalyst Loading ([M]₀/[Ru]₀) | Yield (%) | Acylsilane in Copolymer (mol %) |

|---|---|---|---|---|---|

| P1 | 8a (R=Me) | 1:3 | 100 | 95 | 24 |

| P2 | 8a (R=Me) | 1:3 | 500 | 96 | 24 |

| P3 | 8a (R=Me) | 1:3 | 1000 | 98 | 24 |

| P5 | 8b (R=Ph) | 1:3 | 100 | 96 | 24 |

| P6 | 8b (R=Ph) | 1:3 | 500 | 98 | 24 |

| P7 | 8b (R=Ph) | 1:3 | 1000 | 99 | 24 |

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing acetylsilane derivatives?

- Methodological Answer :

-

Synthesis : Use inert atmospheres (e.g., argon) to prevent hydrolysis, and employ catalysts like platinum complexes for selective silylation .

-

Characterization : Confirm structure via / NMR, FT-IR (C=O stretching ~1700 cm), and elemental analysis. For novel compounds, provide crystallographic data (XRD) and high-resolution mass spectrometry (HRMS) .

-

Purity : Validate via HPLC or GC-MS; report retention times and integration ratios .

- Data Table : Common Characterization Techniques

| Technique | Key Metrics | Purpose |

|---|---|---|

| NMR | Chemical shift (δ 0 to -50 ppm) | Confirm silyl group environment |

| FT-IR | C=O stretch (~1700 cm) | Verify acetyl group integrity |

| XRD | Bond lengths/angles | Resolve stereochemistry |

Q. How can researchers assess the thermal stability of this compound compounds under varying conditions?

- Methodological Answer :

- TGA/DSC : Measure decomposition temperatures under nitrogen/air. Compare kinetic stability via Arrhenius plots .

- Solution Stability : Monitor NMR signal decay in solvents (e.g., DMSO, THF) over 24–72 hours .

- Controlled Variables : Include humidity levels (e.g., 30% vs. 60% RH) to test hydrolytic susceptibility .

Advanced Research Questions

Q. How should conflicting reactivity data in this compound-mediated catalysis be resolved?

- Methodological Answer :

-

Reproducibility Checks : Replicate experiments using identical reagents (e.g., solvent batch, catalyst purity) and protocols .

-

Cross-Validation : Compare results with alternative techniques (e.g., kinetic isotope effects vs. computational modeling) .

-

Contradiction Analysis : Tabulate variables (temperature, solvent polarity) and outcomes to identify outliers .

- Example Workflow :

Isolate contradictory studies (e.g., divergent yields in cross-coupling reactions).

Test hypotheses (e.g., trace water in solvent) via controlled experiments.

Use statistical tools (ANOVA) to quantify significance of variables .

Q. What strategies optimize the design of this compound-based polymers for targeted mechanical properties?

- Methodological Answer :

-

Computational Screening : Employ DFT to predict bond strengths and copolymerization feasibility .

-

Structure-Property Mapping : Corlate (glass transition) with silyl substitution patterns using DSC .

-

Advanced Characterization : Utilize SAXS/WAXS to analyze nanoscale morphology .

- Data Integration Table :

| Property | Technique | Key Parameters |

|---|---|---|

| Tensile Strength | DMA | Storage/loss moduli |

| Thermal Degradation | TGA | (5% weight loss temp) |

| Solubility | Cloud Point | Solvent polarity index |

Q. How can researchers systematically address gaps in this compound toxicity and environmental impact data?

- Methodological Answer :

- Ecotoxicity Assays : Follow OECD guidelines for acute/chronic tests on model organisms (e.g., Daphnia magna) .

- Degradation Studies : Track hydrolysis byproducts via LC-MS under simulated environmental conditions (pH 4–9) .

- Data Synthesis : Use systematic reviews to integrate fragmented findings (e.g., PRISMA framework) .

Guidelines for Rigorous Research

- Experimental Design : Pre-register protocols (e.g., OSF) to minimize bias .

- Data Transparency : Deposit raw spectra/chromatograms in repositories like Zenodo .

- Critical Analysis : Discuss limitations (e.g., NMR sensitivity limits for trace impurities) in the "Stability" section .

Note: Avoid over-reliance on non-peer-reviewed platforms. Prioritize journals adhering to Beilstein/ACS standards for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.